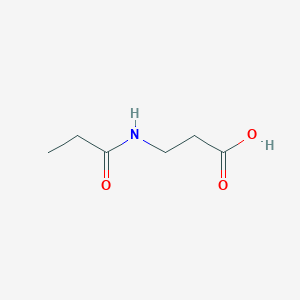
Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone is a heterocyclic compound that features both furan and benzofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone typically involves the formation of the furan and benzofuran rings followed by their coupling. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, where 2-bromo-5-nitrofuran is reacted with hydroxyphenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties may be due to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the benzofuran ring but lacks the furan moiety.
Furan: Contains only the furan ring without the benzofuran structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone is unique due to the presence of both furan and benzofuran rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-(6-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-8-3-4-9-10(7-17-12(9)6-8)13(15)11-2-1-5-16-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIZNMKHVNCYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)





![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
